molecular formula C13H10BrNO4 B7879169 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid

5-Bromo-2-(4-methoxyphenoxy)nicotinic acid

Cat. No. B7879169
M. Wt: 324.13 g/mol
InChI Key: VQGMDXUSEQEOEM-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

A slurry of 5-bromo-2-(4-methoxyphenoxy)nicotinic acid (12.20 g, 37.6 mmol) and polyphosphoric acid (200 g) was heated at 135° C. for 1.5 hours. The reaction was cooled to rt and poured onto 300 g of ice before being basified to pH 12 with 50% aq. KOH (1.5 L). The resulting yellow slurry was filtered and washed with 100 mL of ether. The wet solid was then partitioned between water and DCM (1:1; 2000 mL). The layers were separated and the aqueous layer was extracted with DCM 5×500 mL. The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated to provide 3-bromo-7-methoxy-5H-chromeno[2,3-b]pyridin-5-one as a yellow solid. MS m/z=306.2 [M+H]+. Calc'd for C13H9BrNO3: 306.0.
Quantity
12.2 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[OH-].[K+]>>[Br:1][C:2]1[CH:10]=[C:6]2[C:7](=[O:9])[C:17]3[C:12](=[CH:13][CH:14]=[C:15]([O:18][CH3:19])[CH:16]=3)[O:11][C:5]2=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)O)C1)OC1=CC=C(C=C1)OC
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Smiles
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting yellow slurry was filtered
WASH
Type
WASH
Details
washed with 100 mL of ether
CUSTOM
Type
CUSTOM
Details
The wet solid was then partitioned between water and DCM (1:1; 2000 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM 5×500 mL
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)OC1=CC=C(C=C1C2=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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